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Compound of Interest

Compound Name: (R)-(-)-Metalaxyl-D6

Cat. No.: B15139974 Get Quote

(R)-(-)-Metalaxyl-D6 is a deuterated analog of the R-enantiomer of metalaxyl, a widely used

phenylamide fungicide. In the realm of scientific research, its primary and critical application is

as an internal standard for the precise quantification of metalaxyl and its enantiomers in

complex matrices. This technical guide provides an in-depth overview of its use, complete with

experimental protocols and data for researchers, scientists, and drug development

professionals.

Core Application: An Internal Standard in
Quantitative Analysis
Due to its structural similarity and identical chromatographic behavior to the non-deuterated

(R)-(-)-metalaxyl (also known as mefenoxam), (R)-(-)-Metalaxyl-D6 is the ideal internal

standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and

liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its slightly higher mass, due

to the six deuterium atoms, allows it to be distinguished from the native analyte by the mass

spectrometer, while co-eluting chromatographically. This co-elution is crucial for correcting

variations in sample preparation, injection volume, and instrument response, thereby ensuring

high accuracy and precision in quantitative studies.

The use of a stable isotope-labeled internal standard like (R)-(-)-Metalaxyl-D6 is particularly

important in residue analysis of food products, environmental samples (soil and water), and

biological tissues, where matrix effects can significantly impact the analytical results.
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Physicochemical Properties and Data
A summary of the key physicochemical properties of (R)-(-)-Metalaxyl-D6 is presented below.

Property Value

Formal Name
methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-

methoxyacetyl)-D-alaninate

CAS Number 1398112-32-7

Molecular Formula C₁₅H₁₅D₆NO₄

Formula Weight 285.4 g/mol

Purity ≥99% deuterated forms (d₁-d₆)

Formulation Typically a solution in acetonitrile

Experimental Protocols
The following sections detail a typical workflow for the analysis of metalaxyl in a vegetable

matrix using (R)-(-)-Metalaxyl-D6 as an internal standard. The most common sample

preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

protocol.

Sample Preparation: QuEChERS Protocol
Homogenization: Weigh 10-15 g of a representative sample of the vegetable matrix into a

blender and homogenize until a uniform consistency is achieved.

Extraction:

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile.

Spike the sample with a known concentration of (R)-(-)-Metalaxyl-D6 internal standard

solution (e.g., 100 µL of a 1 µg/mL solution). The exact concentration should be optimized

based on the expected analyte concentration and instrument sensitivity.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g

disodium citrate sesquihydrate).

Cap the tube and shake vigorously for 1 minute.

Centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube

containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine -

PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix.

Vortex for 30 seconds.

Centrifuge at ≥3000 x g for 5 minutes.

Final Extract Preparation:

Take an aliquot of the cleaned supernatant (e.g., 1 mL) and filter it through a 0.22 µm

syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method for the analysis of

metalaxyl. These parameters should be optimized for the specific instrument being used.
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Parameter Recommended Conditions

LC Column
C18 reversed-phase column (e.g., 100 mm x 2.1

mm, 1.8 µm)

Mobile Phase A
Water with 0.1% formic acid and 5 mM

ammonium formate

Mobile Phase B Methanol with 0.1% formic acid

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Column Temperature 40 °C

Ionization Mode Electrospray Ionization (ESI), Positive

Gradient Elution Program:

Time (min) % Mobile Phase B

0.0 10

8.0 95

10.0 95

10.1 10

12.0 10

Mass Spectrometry Parameters (MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is

selected in the first quadrupole, fragmented in the collision cell, and specific product ions are

monitored in the third quadrupole.
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Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)

Metalaxyl / (R)-(-)-

Metalaxyl
280.1 220.1 192.1

(R)-(-)-Metalaxyl-D6 286.1 226.1 198.1

Note: The MRM transitions for the deuterated standard are shifted by +6 m/z units due to the

six deuterium atoms. These are predicted transitions and should be confirmed and optimized

on the specific mass spectrometer being used.

Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of

metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard.
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Experimental workflow for metalaxyl quantification.
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Conclusion
(R)-(-)-Metalaxyl-D6 serves as an indispensable tool for researchers requiring accurate and

reliable quantification of metalaxyl and its enantiomers. Its use as an internal standard,

particularly in conjunction with robust sample preparation techniques like QuEChERS and

sensitive analytical platforms like LC-MS/MS, enables the generation of high-quality data

essential for food safety, environmental monitoring, and pharmacokinetic studies. The detailed

protocols and data provided in this guide offer a solid foundation for the development and

validation of analytical methods incorporating this valuable stable isotope-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [(R)-(-)-Metalaxyl-D6: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139974#what-is-r-metalaxyl-d6-used-for-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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